[1,1'-Bianthracene]-9,9',10,10'-tetrone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914-20-5 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of 1,1 Bianthracene 9,9 ,10,10 Tetrone
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like [1,1'-Bianthracene]-9,9',10,10'-tetrone, this technique would provide invaluable information on bond lengths, bond angles, and, most critically, the dihedral angle between the two anthraquinone (B42736) moieties, which defines its solid-state conformation.
For this compound, the introduction of sp2-hybridized carbonyl carbons at the 9, 9', 10, and 10' positions would lead to a fully aromatic system, barring the steric hindrance between the two units. X-ray analysis would be expected to show significant torsion around the C1-C1' bond to alleviate this steric strain. The dihedral angle would be a key parameter, likely deviating substantially from 0° or 180° to minimize repulsion between the proximal hydrogen atoms and carbonyl groups on the adjacent rings.
Table 1: Crystallographic Data for the Related Compound 9,9'-bianthracene-10,10'(9H,9'H)-dione researchgate.netbohrium.comnih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₂₈H₁₈O₂ |
| Molecular Weight | 386.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.295 (4) |
| b (Å) | 7.7297 (12) |
| c (Å) | 13.643 (2) |
| β (°) | 126.768 (2) |
| Volume (ų) | 1883.4 (5) |
| Z (molecules per cell) | 4 |
Solution-State Conformation via Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential to assign all proton and carbon signals and to establish through-bond and through-space correlations.
The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region. Due to the twisted conformation, the two anthraquinone units are not equivalent, and even within a single unit, the protons would be chemically non-equivalent. The signals for the protons closest to the inter-ring linkage would be most affected by the molecule's conformation and would likely show significant shielding or deshielding effects.
The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbons, anticipated to appear significantly downfield (typically in the 180-190 ppm range), which is characteristic of anthraquinone-type structures. researchgate.net The remaining aromatic carbons would resonate in the 120-150 ppm region.
2D NMR techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link protons to their directly attached and long-range coupled carbons, respectively. Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space interactions between protons on the two different anthraquinone units, which could be used to estimate the solution-state dihedral angle and confirm the atropisomeric nature of the molecule.
Table 2: Predicted and Reference ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound/Group | Predicted/Reference ¹H Chemical Shift (ppm) | Predicted/Reference ¹³C Chemical Shift (ppm) |
| Anthraquinone | 7.83, 8.34 chemicalbook.com | ~134 (quaternary), ~183 (C=O) researchgate.net |
| Aromatic Protons (Bianthracene-tetrone) | Expected in the 7.0-8.5 range | Expected in the 120-150 range |
| Carbonyl Carbons (Bianthracene-tetrone) | N/A | Expected in the 180-190 range |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structure and functional groups. nist.govresearchgate.net
The IR spectrum would also display characteristic absorptions for C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹) and C-H bending vibrations (both in-plane and out-of-plane).
Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would be a complementary technique. researchgate.net The C=C stretching modes of the aromatic framework are expected to produce strong Raman signals. researchgate.netsns.it The carbonyl stretches, while also Raman active, might be weaker than in the IR spectrum. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its identification and offering insights into its molecular symmetry. libretexts.org
High-Resolution Mass Spectrometry for Molecular Connectivity and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. libretexts.org For this compound (C₂₈H₁₄O₄), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺). The theoretical exact mass is 414.0892 g/mol . lookchem.com
Electron ionization (EI) or other fragmentation techniques would induce the breakdown of the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure and connectivity. Likely fragmentation pathways for bianthracene-tetrone would involve the sequential loss of carbon monoxide (CO) molecules, a common fragmentation pattern for quinones. nih.govresearchgate.net Cleavage of the central C1-C1' bond could also occur, leading to ions corresponding to the anthraquinone monomer.
Table 3: Key Ions in the Predicted Mass Spectrum of this compound
| Ion | Proposed Formula | Predicted m/z |
| Molecular Ion [M]⁺· | [C₂₈H₁₄O₄]⁺· | 414.09 |
| [M-CO]⁺· | [C₂₇H₁₄O₃]⁺· | 386.09 |
| [M-2CO]⁺· | [C₂₆H₁₄O₂]⁺· | 358.10 |
| Anthraquinone monomer fragment | [C₁₄H₈O₂]⁺· | 208.05 |
Chiroptical Properties and Stereochemical Investigations of Substituted Bianthracene-Tetrone Systems
Given the potential for stable atropisomers, bianthracene-tetrone derivatives are inherently chiral. Chiroptical techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for investigating the stereochemical properties of these systems. epa.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov For a resolved enantiomer of a substituted bianthracene-tetrone, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. The shape and sign of these bands are directly related to the molecule's absolute configuration (i.e., whether it is the P- or M-atropisomer). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration. nih.gov
Furthermore, the introduction of specific substituents onto the bianthracene-tetrone core could be used to tune its chiroptical response. bohrium.comresearchgate.net For instance, the placement of electron-donating or electron-withdrawing groups could alter the energy of the electronic transitions and, consequently, the appearance of the CD spectrum. Such studies are crucial for the development of new chiral materials with tailored optical properties for applications in areas like asymmetric catalysis, chiral sensing, and optoelectronics. rsc.org
Investigations into the Electronic Structure and Photophysical Properties of 1,1 Bianthracene 9,9 ,10,10 Tetrone
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of [1,1'-Bianthracene]-9,9',10,10'-tetrone and its derivatives is characterized by transitions within the polycyclic aromatic hydrocarbon framework. The core structure, consisting of two anthracene (B1667546) units linked together, gives rise to distinct absorption bands corresponding to π → π* transitions. The exact positions and intensities of these bands are sensitive to substitution and the solvent environment.
The chromophoric behavior is dominated by the large conjugated system. For instance, studies on bianthrone (B1198128) derivatives isolated from natural sources have shown characteristic UV absorption maxima. A notable example is crinemodin bianthrone, which exhibits absorption peaks (λmax) at approximately 278 nm and 362 nm in methanol. These absorptions are consistent with the bianthrone core structure.
In donor-substituted bianthrone systems, the electronic spectrum can be further complexed by the appearance of charge-transfer (CT) bands. For example, the introduction of a 1,4-dithiafulvenyl donor group onto the bianthrone skeleton results in a new, distinct absorption band around 480 nm. acs.org This band is attributed to an intramolecular charge transfer from the electron-donating group to the electron-accepting bianthrone core. The presence and energy of such CT bands are highly dependent on the nature of the donor and the polarity of the solvent, a phenomenon known as solvatochromism.
Table 1: UV-Vis Absorption Data for Bianthrone Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| Crinemodin bianthrone | Methanol | 278, 362 | π → π* |
Steady-State and Time-Resolved Fluorescence Spectroscopy: Emission Mechanisms and Quantum Efficiencies
The emission properties of bianthrones are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The fluorescence arises from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength, quantum yield (ΦF), and fluorescence lifetime (τF) are key parameters that characterize this process.
Derivatives of 9,9'-bianthracene (B94274) have been explored as host materials for fluorescent OLEDs. For example, fluorinated 9,9'-bianthracene derivatives exhibit twisted intramolecular charge transfer (TICT) excited states, which influences their emission properties and can lead to high-performance blue electroluminescence. researchgate.net The fluorescence of these compounds is often sensitive to the solvent polarity, with more polar solvents stabilizing the charge-separated TICT state, leading to red-shifted emission.
Phosphorescence and Delayed Fluorescence Studies for Triplet State Dynamics
In addition to fluorescence from the singlet excited state, bianthrone systems can also populate the triplet excited state (T₁) through intersystem crossing (ISC). The triplet state is longer-lived than the singlet state and can deactivate through several pathways, including non-radiative decay, phosphorescence (radiative decay from T₁ to S₀), or energy transfer.
Direct phosphorescence from bianthrones at room temperature is often weak due to efficient non-radiative decay processes. However, studies on related polycyclic aromatic compounds like violanthrone (B7798473) have demonstrated that the triplet state can be populated and studied. scispace.com The triplet state can have absorptions in the same region as the ground state, which can complicate spectroscopic analysis. scispace.com
The dynamics of the triplet state are crucial in understanding photochemical reactions and energy transfer processes. In some systems, two triplet excitons can annihilate to form a higher-energy singlet exciton (B1674681), which then decays via fluorescence. This process, known as triplet-triplet annihilation or photochemical upconversion, leads to delayed fluorescence. Studies on rubrene (B42821) single crystals, which have a related polycyclic structure, have shown that triplet excitons can have lifetimes on the order of 100 µs. aps.org The formation of triplets can also occur through the recombination of charge-separated states, a process influenced by electron spin dynamics and spin-orbit coupling. youtube.com
Photoinduced Electron Transfer and Energy Transfer Processes within Bianthracene-Tetrone Systems
Photoinduced electron transfer (PET) is a key process in bianthracene-tetrone systems, particularly when functionalized with electron-donating or -accepting moieties. Upon photoexcitation, the bianthrone core can act as either an electron acceptor or donor, leading to the formation of a charge-separated state. youtube.comyoutube.com
The general mechanism for PET involves the excitation of a molecule (M) to its excited state (M*), which then reacts with a quencher (Q). This can occur via two pathways:
Oxidative PET: M* + Q → M⁺• + Q⁻• (The excited molecule is oxidized)
Reductive PET: M* + Q → M⁻• + Q⁺• (The excited molecule is reduced)
In donor-substituted bianthrones, excitation of the molecule can lead to an intramolecular electron transfer from the donor to the bianthrone acceptor, creating a charge-separated species. acs.orgnih.gov The efficiency and rate of PET are governed by the thermodynamic driving force (related to the redox potentials of the donor and acceptor) and the electronic coupling between the components.
Energy transfer is another important de-excitation pathway, where the excitation energy is transferred from an excited donor molecule to an acceptor molecule. This can occur through either a Dexter (electron exchange) or a Förster (dipole-dipole) mechanism. In bianthracene-based systems, particularly in the solid state or in aggregates, intermolecular energy transfer can occur, leading to exciton migration.
Electrochemistry: Redox Behavior, Oxidation Potentials, and Reduction Potentials
Electrochemical techniques like cyclic voltammetry (CV) are powerful tools for investigating the redox properties of this compound. wikipedia.orglibretexts.orgossila.com These measurements provide information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electron transfer processes. rowansci.com
Studies on the closely related compound benzanthrone (B145504) show that it undergoes reversible one-electron transfer reactions. sfasu.edu In an acetonitrile (B52724) solution, benzanthrone exhibits a well-defined cathodic peak (reduction) and an anodic peak (oxidation). sfasu.edu At low scan rates, the process is diffusion-controlled, indicating a stable radical anion is formed upon reduction.
For bianthrone itself, the two anthraquinone-like moieties provide multiple redox-active sites. The reduction potentials are associated with the stepwise addition of electrons to the LUMO of the system, forming radical anions and dianions. Similarly, the oxidation potentials correspond to the removal of electrons from the HOMO. The precise values of these potentials are highly sensitive to the molecular structure and can be tuned by introducing electron-withdrawing or electron-donating substituents. For example, in 1,4-dithiafulvenyl-substituted bianthrones, the donor group influences the redox potentials of the molecule. acs.org
Table 2: Electrochemical Data for Benzanthrone (a Bianthrone Analogue)
| Parameter | Value (mV) | Conditions |
|---|---|---|
| Cathodic Peak Potential (Epc) | -1234.9 ± 5.6 | Pt electrode, 0.15 M TBAPF₆ in ACN |
Data from a study on Benzanthrone, a structurally similar compound. sfasu.edu
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality-Dependent Electronic Transitions
When a molecule is chiral (non-superimposable on its mirror image), it interacts differently with left- and right-circularly polarized light. wikipedia.org This differential interaction gives rise to chiroptical properties that can be measured by circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy. kud.ac.inlibretexts.org
This compound can be chiral if the rotation around the central C-C bond is restricted and the two anthracene units are not in the same plane, leading to atropisomerism. The presence of bulky substituents can lock the molecule into specific, non-planar conformations, resulting in stable enantiomers.
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org An electronic transition in a chiral molecule will exhibit a CD signal, which can be positive or negative. The characteristic change in the ORD spectrum in the vicinity of an absorption band is known as the Cotton effect. wikipedia.orgaccessscience.com The sign and magnitude of the Cotton effect can provide information about the absolute configuration of the molecule. researchgate.netyoutube.com
For example, the experimental electronic circular dichroism (ECD) spectrum of a chiral trans-bianthrone derivative showed distinct Cotton effects with alternating signs at different wavelengths (e.g., Δε = -3.1 at 265 nm, +3.4 at 300 nm, and -3.6 at 345 nm). Comparison of these experimental spectra with theoretical calculations can allow for the assignment of the absolute configuration (e.g., 13S, 13'S).
Reactivity and Mechanistic Investigations of 1,1 Bianthracene 9,9 ,10,10 Tetrone
Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Anthracene (B1667546) Cores
The substitution patterns on the anthracene framework of [1,1'-Bianthracene]-9,9',10,10'-tetrone are significantly influenced by the electronic nature of the quinone system.
Electrophilic Aromatic Substitution: The quinonoid character of the bianthrone (B1198128) structure renders the aromatic rings electron-deficient and, consequently, generally unreactive toward electrophilic substitution. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic system, making it less susceptible to attack by electrophiles. Typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are therefore not readily observed on the bianthrone core under standard conditions.
Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by appropriately positioned electron-withdrawing groups. rsc.org For a nucleophilic attack to occur, the aromatic ring must be sufficiently activated. nih.gov While the carbonyl groups of the bianthrone moiety do withdraw electron density, nucleophilic substitution typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group on the aromatic ring. ochemtutor.com In the absence of such activating groups and a good leaving group, direct nucleophilic aromatic substitution on the unsubstituted this compound is challenging. However, theoretical studies on related quinone systems suggest that the positions on the aromatic rings are susceptible to nucleophilic attack, and the reactivity can be enhanced by substituents that increase the electrophilicity of the ring. nih.gov
| Reaction Type | Reactivity of this compound Core | Governing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Generally unreactive | Deactivating effect of the quinone carbonyl groups. |
| Nucleophilic Aromatic Substitution | Potentially reactive under specific conditions | Requires activation by strong electron-withdrawing groups and the presence of a good leaving group. |
Oxidation and Reduction Pathways of the Quinone Carbonyl Groups
The quinone carbonyl groups are the primary sites of redox activity in this compound. These groups can undergo both oxidation and reduction, leading to a variety of species with distinct electronic and structural properties.
The reduction of bianthrone involves electron transfer processes that are often coupled with conformational changes. Electrochemical studies have been instrumental in elucidating these pathways. The reduction typically proceeds in a stepwise manner, forming radical anions and dianions. These electron transfer reactions can induce significant changes in the geometry of the molecule.
In acidic solutions, bianthrone can undergo photooxidative transformations. For instance, irradiation of bianthrone in concentrated sulfuric acid leads to a double photodehydrocyclization to form protonated phenanthro[1,10,9,8-opqro]perylene-7,14-dione, also known as meso-naphthobianthrone. acs.orgacs.org This reaction highlights the complex interplay of light, acid catalysis, and the redox properties of the bianthrone core.
| Redox Process | Reactant | Conditions | Key Products/Intermediates |
|---|---|---|---|
| Electrochemical Reduction | This compound | Electrochemical cell | Radical anion, Dianion |
| Photooxidation | This compound | Concentrated sulfuric acid, light | meso-Naphthobianthrone |
Photochemical Reactions: Photo-cycloadditions, Photo-reductions, and Photo-oxidations
The photochemistry of this compound is rich and complex, involving various transformations upon absorption of light.
Photo-cycloadditions: Anthracene and its derivatives are well-known to undergo [4+4] photocycloaddition reactions. researchgate.net This reactivity suggests that the anthracene moieties within the bianthrone structure could potentially participate in intramolecular or intermolecular photocycloadditions, leading to the formation of cyclobutane (B1203170) rings. However, the specific photocycloaddition behavior of this compound is not extensively documented and would likely be influenced by the steric hindrance and electronic effects of the quinone groups.
Photo-reductions: The carbonyl groups of quinones can be photoreduced in the presence of a hydrogen donor. This process typically involves the initial formation of an excited state of the quinone, which then abstracts a hydrogen atom from the donor molecule to generate a semiquinone radical. For bianthrone, such a photoreduction would lead to the corresponding hydroquinone (B1673460) derivative.
Photo-oxidations: As mentioned previously, bianthrone undergoes photooxidation in acidic media. acs.orgacs.org In neutral solvents, the photooxidative products of related compounds like anthrone (B1665570) and bianthronyl (B1584848) differ, suggesting that the reaction pathway is highly dependent on the reaction conditions. The photooxidation of bianthrone in sulfuric acid to meso-naphthobianthrone is a notable example of a light-induced oxidative cyclization. acs.org
Furthermore, bianthrone is known to exhibit photochromism, undergoing reversible photochemical changes to form colored isomers. A significant primary photoproduct is a 4a,4b-dihydrophenanthrene-type cyclic photoisomer, which can then undergo further solvent-dependent reactions. tau.ac.il
| Photochemical Reaction | Description | Potential Products |
|---|---|---|
| Photo-cycloaddition | [4+4] cycloaddition at the anthracene cores. | Cyclobutane-bridged dimers or intramolecular adducts. |
| Photo-reduction | Reduction of quinone carbonyls in the presence of a hydrogen donor. | Hydroquinone derivatives. |
| Photo-oxidation | Oxidation, often coupled with cyclization, in specific media. | meso-Naphthobianthrone (in acidic media). |
| Photoisomerization | Formation of colored photoisomers. | 4a,4b-dihydrophenanthrene-type isomers. tau.ac.il |
Pericyclic Reactions and Their Stereochemical Outcomes
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another potential avenue of reactivity for this compound. The conjugated π-systems of the anthracene cores can theoretically participate in such transformations.
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. wikipedia.orgorganic-chemistry.org Anthracene and its derivatives readily act as the diene component in these reactions, with the cycloaddition typically occurring across the 9 and 10 positions. rsc.org Given this precedent, the anthracene moieties in this compound could potentially react with dienophiles. However, the quinone carbonyls would likely influence the reactivity and regioselectivity of such a reaction. Conversely, the α,β-unsaturated ketone functionality within the quinone rings could potentially act as a dienophile, reacting with a suitable diene. The stereochemical outcome of such reactions would be governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular formation or cleavage of a σ-bond at the termini of a conjugated π-system. rsc.org The conjugated systems within the bianthrone structure could, under thermal or photochemical conditions, undergo electrocyclic ring closure or opening, leading to isomeric structures. The stereochemistry of these reactions is also dictated by orbital symmetry, with thermal reactions of 4n π-electron systems proceeding via a conrotatory motion and 4n+2 π-electron systems via a disrotatory motion. The opposite is true for photochemical reactions.
Radical Reactions and Electron Spin Resonance (ESR) Studies of Radical Intermediates
The one-electron reduction or oxidation of this compound leads to the formation of radical ions. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying these paramagnetic species.
The reduction of bianthrone generates a radical anion where the unpaired electron is delocalized over the π-system of the molecule. ESR spectroscopy can provide detailed information about the distribution of this unpaired electron density through the analysis of hyperfine coupling constants. Similarly, one-electron oxidation would produce a radical cation.
Studies on related anthrone derivatives have shown that radicals can be generated, and their structures and properties can be investigated using EPR spectroscopy. nih.gov These studies provide a framework for understanding the potential radical intermediates that could be formed from this compound and their role in its chemical reactivity.
Acid-Base Properties and Protonation/Deprotonation Equilibria
The carbonyl oxygen atoms of the quinone groups in this compound possess lone pairs of electrons and can act as Lewis bases, undergoing protonation in acidic media. The basicity of these carbonyl groups is influenced by the extended aromatic system. Protonation of a carbonyl oxygen would lead to the formation of a hydroxycarbocation, which can be stabilized by resonance.
Conversely, while the bianthrone molecule itself does not have readily acidic protons, derivatives with acidic functional groups, such as carboxylic acids, can undergo deprotonation. A study on 9,9′-bianthracene-10,10′-dicarboxylic acid demonstrated its ability to form co-crystals with various bases through hydrogen bonding interactions between the acidic protons of the carboxylic acid groups and the basic sites on the partner molecules. masterorganicchemistry.com This indicates that the bianthracene core can serve as a scaffold for molecules with defined acid-base properties.
The protonation and deprotonation equilibria are fundamental to understanding the behavior of this compound in different pH environments and its potential to engage in hydrogen bonding.
Theoretical and Computational Studies on 1,1 Bianthracene 9,9 ,10,10 Tetrone
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic behavior of [1,1'-Bianthracene]-9,9',10,10'-tetrone. These calculations can elucidate the distribution of electrons within the molecule and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the HOMO is typically a π-orbital associated with the aromatic rings, acting as an electron donor. The LUMO is also a π*-orbital that can accept electrons. In quinone-containing molecules like this compound, the presence of electron-withdrawing carbonyl groups is expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap.
Studies on related anthraquinone (B42736) derivatives have shown that the nature and position of substituents can significantly modulate the HOMO and LUMO energy levels. For instance, the introduction of a nitro group, a strong electron-withdrawing group, can decrease the energy gap and increase the reactivity of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO | Localized primarily on the anthracene (B1667546) π-system. | In PAHs, the HOMO is typically a π-orbital of the aromatic core. |
| LUMO | Localized on the π*-system with significant contribution from the carbonyl groups. | Electron-withdrawing groups like carbonyls lower the LUMO energy. |
| HOMO-LUMO Gap | Moderate to low, suggesting potential for reactivity and electronic applications. | Dimerization and the presence of four carbonyl groups are expected to reduce the gap compared to monomeric anthracene. |
Density Functional Theory (DFT) for Ground and Excited State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying large molecules like this compound. DFT calculations can be employed to determine various ground-state properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. researchgate.net
For the ground state, DFT calculations would likely predict a non-planar structure for this compound due to steric hindrance between the two anthracene moieties. The dihedral angle between the two anthracene units would be a key geometric parameter.
DFT methods can also be extended to study excited state properties. The investigation of intra- and intermolecular forces in anthraquinone derivatives has been successfully performed using DFT, shedding light on the competition between these forces in both the ground and excited states. nih.gov Such studies on this compound could reveal how its dimeric nature influences its excited-state behavior.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions.
For this compound, TD-DFT calculations would be expected to predict intense π-π* transitions in the UV and possibly visible regions, characteristic of extended polycyclic aromatic systems. The presence of the carbonyl groups would likely lead to n-π* transitions as well, which are typically weaker. Computational studies on substituted anthraquinones have demonstrated that TD-DFT, particularly with hybrid functionals and the inclusion of solvent effects, can provide reliable predictions of maximum absorption wavelengths (λmax). researchgate.net Similar accuracy would be anticipated for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions.
MD simulations have been successfully applied to study the interactions of anthraquinone derivatives with other molecules, such as DNA intercalators. nih.govtandfonline.com These simulations provide detailed insights into the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern molecular recognition and binding. In the context of this compound, MD simulations could be used to investigate its aggregation behavior and its interactions with other molecules in solution or in a material matrix. whiterose.ac.uk
Prediction of Reactivity Descriptors and Reaction Pathways
Computational chemistry offers various tools to predict the reactivity of molecules. Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For polycyclic aromatic hydrocarbons and their quinones, these methods can help in understanding their metabolic activation and toxicity. nih.govyoutube.com
In the case of this compound, the carbonyl carbons are expected to be electrophilic sites, susceptible to nucleophilic attack. The aromatic rings, on the other hand, could be prone to electrophilic substitution. Computational studies can also be used to model potential reaction pathways, calculating the activation energies and reaction enthalpies for various chemical transformations. This can provide valuable insights into the molecule's stability and its potential to undergo specific reactions. The reactivity of PAHs is influenced by factors such as size and curvature, and computational models can quantify these effects. nih.gov
In Silico Design and Virtual Screening of Functionalized this compound Derivatives
In silico methods play a crucial role in modern drug discovery and materials science by enabling the design and virtual screening of novel molecules with desired properties. rug.nl Starting from the core structure of this compound, computational tools can be used to design a library of virtual derivatives with various functional groups at different positions.
These virtual libraries can then be screened for specific properties using computational methods. For example, if the goal is to develop new electronic materials, properties like the HOMO-LUMO gap and electron affinity can be calculated for each derivative. If the aim is to find potential drug candidates, molecular docking simulations can be used to predict the binding affinity of the derivatives to a specific biological target. frontiersin.org This approach has been successfully applied to the design of new chalcogen-functionalized naphthoquinones with anticancer activity. nih.gov A similar strategy could be employed to explore the potential applications of functionalized this compound derivatives in various fields.
Chemical Derivatization and Functionalization Strategies Based on 1,1 Bianthracene 9,9 ,10,10 Tetrone
Regioselective Substitution Reactions on the Anthracene (B1667546) Ring Systems
Regioselective substitution reactions are fundamental to precisely control the properties of [1,1'-Bianthracene]-9,9',10,10'-tetrone. The positions on the terminal benzene (B151609) rings of the anthracene units are the primary targets for electrophilic substitution reactions. The directing effects of the existing carbonyl groups and any pre-existing substituents determine the position of incoming functional groups.
Common electrophilic aromatic substitution reactions such as nitration and halogenation can be employed. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely introduce nitro groups onto the aromatic rings. escholarship.orgvu.nlresearchgate.net The electron-withdrawing nature of the anthraquinone (B42736) core would direct the substitution to specific positions, although the exact regioselectivity would need to be determined experimentally. rsc.org Similarly, halogenation using reagents like bromine in the presence of a Lewis acid catalyst can introduce halogen atoms. nih.gov The specific isomer obtained would depend on the reaction conditions and the steric and electronic environment of the bianthracene core.
Theoretical calculations, such as the analysis of electrostatic potential surfaces and frontier molecular orbitals, can be employed to predict the most likely sites for electrophilic attack, aiding in the design of synthetic strategies for achieving high regioselectivity. researchgate.net
Table 1: Potential Regioselective Substitution Reactions
| Reaction | Reagents | Potential Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-[1,1'-Bianthracene]-9,9',10,10'-tetrone isomers |
| Bromination | Br₂, FeBr₃ | Bromo-[1,1'-Bianthracene]-9,9',10,10'-tetrone isomers |
Introduction of Diverse Functional Groups (e.g., amino, hydroxyl, alkyl, aryl, halogen) for Property Tuning
The introduction of a variety of functional groups onto the this compound skeleton is a powerful tool for tuning its physicochemical properties.
Amino and Hydroxyl Groups: Amino groups can be introduced by reduction of nitro derivatives. These amino-functionalized bianthraquinones can serve as building blocks for further derivatization. For example, 4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetrone is a known compound. cymitquimica.combiointerfaceresearch.com Hydroxyl groups can be introduced through nucleophilic substitution of halogens or via other synthetic routes, potentially altering the electronic properties and solubility.
Alkyl and Aryl Groups: Alkyl and aryl groups can be introduced via Friedel-Crafts reactions or modern cross-coupling methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed on halogenated bianthracene precursors to introduce a wide range of aryl and alkyl substituents. researchgate.netnih.govrsc.org The introduction of bulky alkyl groups can influence the molecular packing in the solid state, while aryl groups can extend the π-conjugation of the system. 2,2'-Dimethyl-[1,1'-bianthracene]-9,9',10,10'-tetrone is a known derivative. bldpharm.comepa.gov
Halogen Groups: As mentioned, halogens can be introduced via electrophilic halogenation. Halogenated derivatives are not only interesting in their own right but also serve as versatile intermediates for further functionalization through cross-coupling reactions.
The strategic placement of these functional groups can have a profound impact on the molecule's absorption and emission spectra, redox potentials, and intermolecular interactions.
Synthesis of Oligomeric and Polymeric Architectures Incorporating the this compound Unit
Incorporating the rigid and electroactive this compound unit into oligomeric and polymeric structures can lead to materials with interesting electronic and photophysical properties.
One approach involves the polymerization of functionalized bianthracene monomers. For instance, dihalogenated or diboronic acid-functionalized derivatives of this compound could be used in step-growth polymerization reactions, such as Suzuki or Yamamoto polycondensation, to yield conjugated polymers. These polymers would feature the bianthracene unit as a key component of the polymer backbone, potentially leading to materials with high charge carrier mobility.
Alternatively, non-conjugated polymers can be synthesized where the bianthracene unit is incorporated as a pendant group or within the main chain through flexible linkers. This can be achieved by polymerizing monomers containing the bianthracene moiety and a polymerizable group, such as a vinyl or acrylate (B77674) group. While direct examples of polymers from this compound are not extensively reported, the synthesis of polymers containing other polycyclic aromatic hydrocarbons is a well-established field. researchgate.netrsc.orgmdpi.comchemrxiv.orgrsc.org
Table 2: Potential Polymerization Strategies
| Polymer Type | Monomer Type | Polymerization Method | Potential Properties |
|---|---|---|---|
| Conjugated Polymer | Dihalogenated or Diboronic acid derivative | Suzuki Polycondensation, Yamamoto Coupling | High charge carrier mobility, electroactivity |
Post-Synthetic Modification and Chemical Transformations of Precursor Derivatives
Post-synthetic modification offers a versatile route to functionalized this compound derivatives without the need to re-synthesize the entire molecule from scratch. This strategy involves performing chemical transformations on an already synthesized, functionalized bianthracene core.
For example, a bianthracene derivative bearing reactive functional groups such as esters, carboxylic acids, or alkynes can be subjected to a variety of chemical reactions. Ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. Alkyne-functionalized bianthracenes could undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide range of molecules. This approach is widely used in the functionalization of other complex organic molecules and materials. rsc.org
Another example would be the modification of amino-functionalized derivatives. The amino groups can be acylated, alkylated, or used to form Schiff bases, providing access to a large library of new compounds with diverse properties.
This compound as a Ligand in Coordination Chemistry and Organometallic Catalysis
The quinone moieties and the extended π-system of this compound and its derivatives make them attractive candidates for use as ligands in coordination chemistry. The oxygen atoms of the carbonyl groups can act as Lewis basic sites to coordinate with metal ions.
Derivatives of this compound bearing additional coordinating groups, such as nitrogen or sulfur-containing substituents, can act as multidentate ligands, forming stable complexes with a variety of transition metals. nih.govmdpi.com The geometry and electronic properties of these metal complexes would be influenced by the nature of the metal ion and the specific substitution pattern on the bianthracene ligand.
These coordination complexes could find applications in organometallic catalysis, where the bianthracene ligand could play a role in tuning the steric and electronic environment of the metal center, thereby influencing the catalytic activity and selectivity. The rigid bianthracene backbone could also be used to create chiral ligands for asymmetric catalysis. While the direct use of this compound as a ligand is not extensively documented, the coordination chemistry of quinones and related polycyclic aromatic hydrocarbons is a rich area of research. nih.govmdpi.comresearchgate.net
Self-Assembly Strategies for Supramolecular Architectures
The planar and aromatic nature of the this compound core makes it an ideal building block for the construction of supramolecular architectures through non-covalent interactions. π-π stacking interactions between the large aromatic surfaces of the molecules can drive their self-assembly into ordered structures such as columns, sheets, or more complex aggregates. nih.gov
By introducing specific functional groups capable of forming hydrogen bonds or other directional non-covalent interactions, the self-assembly process can be controlled with greater precision. For example, derivatives functionalized with carboxylic acids or amides can form well-defined hydrogen-bonded networks. The interplay between π-π stacking and hydrogen bonding can lead to the formation of highly ordered supramolecular polymers or gels. vu.nlnih.govlongdom.org
The design of this compound derivatives with amphiphilic character, by introducing both hydrophobic and hydrophilic substituents, could lead to their self-assembly in solution to form micelles, vesicles, or other nanostructures. These supramolecular assemblies could have applications in areas such as sensing, drug delivery, and organic electronics.
Advanced Materials Applications and Supramolecular Chemistry Involving 1,1 Bianthracene 9,9 ,10,10 Tetrone
Organic Electronics: Charge Transport Phenomena and Optoelectronic Device Integration
The potential of bianthracene derivatives in organic electronics is an active area of investigation, particularly their use as host materials in Organic Light-Emitting Diodes (OLEDs). Research has shown that fluorinated 9,9'-bianthracene (B94274) derivatives can serve as excellent fluorescent hosts in high-performance OLEDs. For instance, certain derivatives exhibit twisted intramolecular charge transfer (TICT) excited states, which can enhance the generation of singlet excitons in electroluminescent devices. This property is crucial for improving the efficiency of blue OLEDs, a key component for full-color displays and solid-state lighting.
Furthermore, 10,10'-dibromo-9,9'-bianthracene (B55566) has been identified as a vital precursor in the development of materials for both OLEDs and organic photovoltaics (OPVs). Its molecular structure facilitates effective electronic interactions, making it a suitable building block for creating materials with specific light-emitting or light-harvesting capabilities.
However, specific studies detailing the charge transport phenomena, such as charge carrier mobility and injection properties, for [1,1'-Bianthracene]-9,9',10,10'-tetrone are not extensively available in the current scientific literature. Theoretical calculations on the broader class of anthraquinones suggest that their charge transport properties can be influenced by temperature and crystal packing, but experimental data for the bianthracene tetrone derivative is needed for a complete understanding. The integration and performance of this compound in optoelectronic devices remain an open area for future research.
Supramolecular Assemblies, Host-Guest Chemistry, and Molecular Recognition
The parent compound, 9,9'-bianthracene, has been shown to act as a host molecule in the formation of inclusion compounds with various chlorinated hydrocarbons. These studies demonstrate the ability of the bianthracene framework to form crystalline host-guest complexes, typically in a 1:1 ratio, driven by non-covalent interactions.
In a related context, co-crystals of 9,9'-bianthracene-10,10'-dicarboxylic acid with linear bidentate basic ligands have been synthesized and structurally characterized. These co-crystals form one-dimensional and layered structures through hydrogen bonding and CH–π interactions.
Despite these findings for related bianthracene derivatives, there is a notable lack of specific research on the supramolecular assemblies, host-guest chemistry, and molecular recognition properties of this compound. The presence of the four ketone functionalities would be expected to significantly influence its intermolecular interactions compared to the parent bianthracene, potentially enabling different modes of molecular recognition, but this remains to be experimentally verified.
Molecular Switches and Logic Gates Based on Redox or Photochemical Stimuli
The development of molecular switches and logic gates is a key area in molecular electronics. While research in this area is extensive, specific studies focusing on this compound are not readily found in the public domain. However, research on a closely related compound, dithiafulvenyl-substituted bianthrone (B1198128), suggests the potential of the bianthracene core in such applications. Bianthrone derivatives have been investigated for their potential as molecular switches, where the molecule can be reversibly converted between two or more stable states by external stimuli such as light or redox processes. The electrochemical properties of these bianthrone derivatives are central to their switching capabilities.
The redox-active nature of the quinone moieties in this compound suggests that it could, in principle, undergo reversible reduction and oxidation processes, which is a fundamental requirement for a redox-based molecular switch. Similarly, the photochemical properties of anthraquinone (B42736) derivatives are well-documented, indicating that photochemical stimuli could potentially be used to induce conformational or electronic changes in the bianthracene tetrone structure. However, without dedicated experimental studies, the viability of this compound in molecular switches and logic gates remains speculative.
Sensor Technologies Utilizing Bianthracene-Tetrone Recognition Properties
The field of chemical sensors has seen significant advancements through the use of organic molecules capable of selective analyte recognition. Anthraquinone derivatives have been explored as chemosensors, particularly for the detection of anions and metal ions. For example, imidazoanthraquinone-based sensors have been shown to selectively detect fluoride, cyanide, and hydroxide (B78521) ions through colorimetric and spectroscopic changes. The sensing mechanism in these cases often involves hydrogen bonding interactions and deprotonation of the sensor molecule upon binding with the anion.
While these studies highlight the potential of the anthraquinone moiety in sensor applications, there is a lack of specific research demonstrating the use of this compound in sensor technologies. The unique three-dimensional structure and the arrangement of the four carbonyl groups in the bianthracene tetrone could potentially lead to selective binding of specific analytes. However, detailed investigations into its recognition properties and its application in sensing platforms have not yet been reported.
Light-Harvesting Systems and Organic Photovoltaics
Anthracene (B1667546) and its derivatives are known for their favorable photophysical properties, making them attractive candidates for applications in light-harvesting systems and organic photovoltaics. These molecules can absorb light and efficiently transfer the excitation energy to other molecules, a crucial process in artificial photosynthesis and solar energy conversion.
Despite the general interest in anthracene-based materials for these applications, specific research on the role of this compound in light-harvesting systems or its performance in organic photovoltaic devices is not available in the current literature. The extended π-conjugation and the presence of electron-withdrawing quinone groups in the bianthracene tetrone structure would likely result in distinct electronic and optical properties compared to the parent anthracene. These properties would need to be thoroughly characterized to assess its potential in light-harvesting and photovoltaic applications.
Biological Probes and Imaging Agents: Molecular Mechanisms of Interaction
Anthracene-based compounds have been investigated for various biological applications, including as fluorescent probes for cellular imaging. The fluorescence properties of the anthracene core can be sensitive to the local environment, allowing for the detection of specific biomolecules or changes in cellular conditions.
A study on anthracene-1,4,9,10-tetraone derivatives, which share the tetraone functionality with the subject of this article, has revealed antitumor activity. This suggests that the quinone-containing anthracene scaffold can interact with biological systems. However, it is crucial to note that this research pertains to a different, albeit related, class of compounds.
Currently, there is no published research detailing the use of this compound as a biological probe or imaging agent. To be considered for such applications, a compound's photophysical properties, such as its fluorescence quantum yield and sensitivity to biological analytes, as well as its cellular uptake and cytotoxicity, would need to be systematically investigated. The molecular mechanisms of interaction between this compound and biological targets are yet to be explored.
Conclusion and Outlook for Research on 1,1 Bianthracene 9,9 ,10,10 Tetrone
Summary of Key Research Achievements and Remaining Scientific Challenges
Research into bianthracene and quinone derivatives has yielded significant advancements, particularly in the realm of materials science. Anthracene (B1667546) derivatives have been extensively studied for their interesting photophysical and photochemical properties, leading to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials. nih.govbeilstein-journals.org Specifically, 9,9'-bianthracene-based materials have been developed as promising blue fluorescent emitters for high-performance OLEDs. magtech.com.cn The unique electronic and redox properties of quinones have also been harnessed in the development of materials for energy harvesting and storage. researchgate.net
Despite these successes, several scientific challenges remain. For [1,1'-Bianthracene]-9,9',10,10'-tetrone, a primary challenge lies in developing efficient and sustainable synthetic routes. While various methods exist for the synthesis of anthracene and anthraquinone (B42736) derivatives, these often involve harsh reaction conditions or the use of toxic solvents. nih.govrsc.org The development of greener synthetic methodologies is crucial for the wider application of these compounds. Another challenge is the lack of selectivity of some quinone-based compounds, which can lead to undesirable side effects in biological applications. bohrium.comresearchgate.net Furthermore, the poor solubility and bioavailability of some quinones can limit their therapeutic potential. bohrium.com A deeper understanding of the structure-activity relationships is necessary to design more effective and selective bianthracene-tetrone derivatives. bohrium.com
Key Research Achievements and Remaining Scientific Challenges
| Key Research Achievements | Remaining Scientific Challenges |
| Development of 9,9'-bianthracene-based blue fluorescent emitters for OLEDs. magtech.com.cn | Efficient and sustainable synthesis of this compound. nih.govrsc.org |
| Utilization of quinone derivatives in energy harvesting and storage materials. researchgate.net | Improving the selectivity of quinone-based compounds for specific applications. bohrium.comresearchgate.net |
| Exploration of anthracene derivatives in OFETs and other electronic devices. nih.govbeilstein-journals.org | Enhancing the solubility and bioavailability of bianthracene-tetrone derivatives. bohrium.com |
| Understanding the fundamental photophysical properties of bianthracene systems. spiedigitallibrary.orgresearchgate.netacs.org | Elucidating detailed structure-activity relationships to guide molecular design. bohrium.com |
Identification of Promising Unexplored Research Avenues and Conceptual Frontiers
The unique structure of this compound, combining the features of a bianthracene core with four ketone functionalities, opens up several promising and largely unexplored research avenues. One such frontier is the investigation of its potential in singlet fission and symmetry-breaking charge separation. Recent studies on 9,9'-bianthracene (B94274) have shown that its photophysics can be tuned between these two processes, which are highly relevant for improving solar energy conversion. acs.org The tetrone substitution pattern in the target molecule could offer a new handle for tuning these photophysical properties.
Another conceptual frontier lies in the development of novel covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) using this compound as a building block. The rigid structure and multiple coordination sites make it an ideal candidate for constructing porous materials with tailored electronic and catalytic properties. These materials could find applications in gas storage, separation, and heterogeneous catalysis.
Furthermore, the exploration of the chiroptical properties of atropisomeric bianthracene-tetrone derivatives is a nascent field with significant potential. The steric hindrance around the C1-C1' bond could allow for the isolation of stable atropisomers, which may exhibit unique circular dichroism and circularly polarized luminescence, making them attractive for applications in chiral sensing and optoelectronics.
Potential Impact on Interdisciplinary Fields
The advancement of research on this compound and its derivatives is poised to have a substantial impact on several interdisciplinary fields.
Sustainable Chemistry: The development of green and efficient synthetic methods for bianthracene-tetrones, potentially utilizing biocatalysis or flow chemistry, would align with the principles of sustainable chemistry by reducing waste and energy consumption. rsc.org The use of these compounds, derived from polycyclic aromatic hydrocarbons, in sustainable technologies further enhances their green credentials.
Advanced Functional Materials: Bianthracene-tetrone derivatives have the potential to serve as key components in a new generation of advanced functional materials. beilstein-journals.orgnih.govresearchgate.net Their tunable electronic properties make them suitable for applications in organic electronics, including transistors and sensors. rsc.org The redox activity of the quinone moieties suggests their utility in energy storage devices like redox flow batteries. mdpi.com
Bio-inspired Systems: Quinones play a vital role in biological electron transfer and energy conservation systems. rsc.org By mimicking these natural processes, this compound-based systems could be designed for applications in artificial photosynthesis and bio-inspired electronics. researchgate.netbioinspired-materials.comyoutube.com The functionalization of biointerfaces with quinone derivatives is a growing area with potential applications in biomaterials and biosensors. rsc.org
Future Trajectories in Synthetic Chemistry and Material Science Innovation for Bianthracene-Tetrone Derivatives
The future of research on bianthracene-tetrone derivatives will likely be shaped by innovations in both synthetic chemistry and material science.
In synthetic chemistry , a major focus will be on the development of novel and efficient strategies for the construction and functionalization of the bianthracene-tetrone core. nih.govacs.orgnih.govnih.govrsc.org This includes the exploration of C-H activation and cross-coupling reactions to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties. nih.gov The development of asymmetric syntheses to access enantiopure atropisomers will also be a key area of investigation.
In material science , the focus will be on harnessing the unique properties of bianthracene-tetrone derivatives to create novel materials with enhanced performance. For instance, the design of ambipolar organic semiconductors based on this scaffold could lead to more efficient OLEDs and OFETs. researchgate.netscispace.com The exploration of their self-assembly properties could lead to the formation of well-ordered thin films and nanostructures with anisotropic charge transport properties. Furthermore, the development of bianthracene-tetrone-based polymers could result in materials with improved processability and mechanical properties for flexible electronic applications. The inherent redox activity also positions these compounds as promising candidates for next-generation organic batteries and supercapacitors. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,1'-Bianthracene]-9,9',10,10'-tetrone derivatives?
- Methodology : Derivatives are synthesized via Suzuki coupling of dibromobianthracene precursors (e.g., 10,10'-dibromo-9,9'-bianthracene) with boronic acids, followed by bromination or functionalization. For instance, 2,2'-diphenyl-10,10'-dibromo-9,9'-bianthracene (DP-DBBA) is prepared via Pd-catalyzed coupling and subsequent dibromination . Precursor design (e.g., substituent positions) dictates product chirality and application in graphene nanoribbons (GNRs) .
Q. How is this compound characterized experimentally?
- Methodology : Key techniques include:
- HPLC : Separation and purity assessment using columns like Newcrom R1, optimized for anthraquinone derivatives (e.g., Pigment Red 177) .
- Mass Spectrometry : Monoisotopic mass confirmation (e.g., 444.111 g/mol for Pigment Red 177) .
- Thermal Analysis : Predicted properties (e.g., boiling point: 994.3±65.0°C) are cross-validated with experimental data .
Q. What are the primary applications of this compound in materials science?
- Applications :
- GNR Synthesis : Acts as a precursor for armchair/chiral GNRs via on-surface polymerization. For example, 10,10'-dibromo-9,9'-bianthracene forms 7-AGNRs on Cu(111) .
- Pigments : Derivatives like 4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetrone (Pigment Red 177) are used in dyes due to their stability and colorfastness .
Advanced Research Questions
Q. How do substrate and reaction kinetics influence the synthesis of GNRs from bianthracene precursors?
- Experimental Design : Substrate choice (e.g., Cu(111)) governs reaction pathways by modulating activation barriers for C–C coupling. For example, 10,10'-dibromo-9,9'-bianthracene polymerizes into 7-AGNRs, while 2,2'-dibromo derivatives yield chiral GNRs . Temperature and deposition rates further control ribbon width and defects .
Q. What analytical challenges arise in resolving structural isomers of bianthracene tetrone derivatives?
- Data Contradiction Analysis : Isomers with identical molecular formulas (e.g., C28H16N2O4 for Pigment Red 177) may exhibit divergent chromatographic retention times or spectroscopic signatures. Advanced HPLC-MS with chiral columns or solid-state NMR can resolve positional isomerism (e.g., substituent orientation) .
Q. How do regulatory constraints impact the use of bianthracene derivatives in polymer applications?
- Safety Considerations : Derivatives like Pigment Red 177 are regulated under FDA guidelines (21 CFR 178.3297), limiting concentrations to ≤1% in food-contact polymers. Transport classification (UN 3077) requires handling as environmentally hazardous solids .
Q. Why do discrepancies exist between predicted and experimental physicochemical properties of bianthracene tetrones?
- Methodological Insight : Predicted properties (e.g., pKa: 4.96±0.20, density: 1.639 g/cm³) rely on computational models (e.g., QSPR), which may overlook solvent effects or crystallinity. Experimental validation via X-ray diffraction or differential scanning calorimetry (DSC) is critical .
Q. What strategies optimize the yield of bianthracene tetrone derivatives in multi-step syntheses?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
